6,7-ジクロロ-1H-インドール-2,3-ジオン

概要

説明

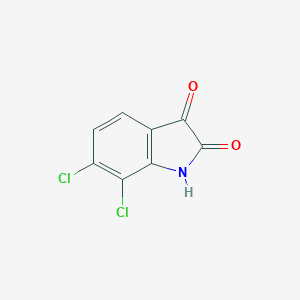

6,7-ジクロロ-1H-インドール-2,3-ジオンは、分子式がC8H3Cl2NO2、分子量が216.02 g/molの化学化合物です 。これは、天然物や医薬品において重要なヘテロ環系であるインドールの誘導体です。

2. 製法

合成経路と反応条件

6,7-ジクロロ-1H-インドール-2,3-ジオンの合成は、通常、インドール-2,3-ジオンの塩素化によって行われます。 一般的な方法の1つは、酢酸などの適切な溶媒の存在下、制御された温度条件下で、インドール-2,3-ジオンと塩素ガスを反応させることです 。反応は以下のようになります。

インドール-2,3-ジオン+Cl2→6,7-ジクロロ-1H-インドール-2,3-ジオン

工業的生産方法

6,7-ジクロロ-1H-インドール-2,3-ジオンの工業的生産は、一貫した製品品質と収率を確保するために、連続フロー反応器を用いた大規模塩素化プロセスを含む場合があります。 反応条件は、副生成物を最小限に抑え、塩素化プロセスの効率を最大限に高めるように最適化されています {_svg_3}。

科学的研究の応用

Antimicrobial Activity

Research indicates that 6,7-dichloro-1H-indole-2,3-dione exhibits significant antibacterial and antifungal properties. It has demonstrated effectiveness against various strains such as:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans

These findings suggest potential applications in treating infections caused by these pathogens .

Anticancer Properties

The compound has shown promise in inducing apoptosis in several cancer cell lines, including:

- Breast cancer

- Colon cancer

- Lung cancer

The underlying mechanisms of its anticancer activity are still under investigation, but its ability to inhibit specific cellular pathways makes it a candidate for further drug development .

Modulation of Calcium-Activated Potassium Channels

6,7-Dichloro-1H-indole-2,3-dione acts as a potent activator of human calcium-activated potassium channels. This property is crucial for understanding its therapeutic potential in:

- Cardiovascular diseases : By influencing vascular tone and heart rhythm.

- Neurological disorders : Modulating neuronal excitability and signaling pathways .

Derivatives and Their Activities

Derivatives of 6,7-dichloro-1H-indole-2,3-dione have been explored for enhanced biological activities. For instance:

- Compounds derived from this structure have shown improved antimicrobial and anticancer effects.

A comprehensive study on isoindole derivatives indicated their potential as drug candidates with notable activities against various pathogens and cancer cells .

Clinical Relevance

Several studies have documented the clinical relevance of 6,7-dichloro-1H-indole-2,3-dione:

作用機序

6,7-ジクロロ-1H-インドール-2,3-ジオンの作用機序は、特定の分子標的と経路との相互作用を伴います。 たとえば、細胞膜電位やシグナル伝達などの細胞機能の調節に役割を果たす、カルシウム活性化カリウムチャネル(IK/SKチャネル)を活性化することが示されています 。この化合物はこれらのチャネルに結合し、それらの活性化とそれに続く生理学的効果につながります。

生化学分析

Biochemical Properties

The biochemical properties of 6,7-dichloro-1H-indole-2,3-dione are not fully understood yet. It is known that this compound can interact with certain enzymes and proteins. For instance, it has been found to have a Ki value of 9.4 µM for the human enzyme CES1

Cellular Effects

Preliminary research suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to fully understand the cellular effects of this compound.

Molecular Mechanism

It is known to activate IK/SK Ca2±activated K+ channels . This suggests that it may exert its effects at the molecular level through binding interactions with these channels, potentially leading to changes in gene expression or enzyme activity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dichloro-1H-indole-2,3-dione typically involves the chlorination of indole-2,3-dione. One common method is the reaction of indole-2,3-dione with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds as follows:

Indole-2,3-dione+Cl2→6,7-dichloro-1H-indole-2,3-dione

Industrial Production Methods

Industrial production of 6,7-dichloro-1H-indole-2,3-dione may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

化学反応の分析

反応の種類

6,7-ジクロロ-1H-インドール-2,3-ジオンは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、より高い酸化状態の生成物へと酸化される可能性があります。

還元: 還元反応は、この化合物をより酸化されていない形に変換することができます。

置換: この化合物中のハロゲン原子は、他の官能基で置換される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)が含まれます。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化アルミニウムリチウム(LiAlH4)などの還元剤が使用されます。

置換: 求核置換反応は、メトキシドナトリウム(NaOCH3)やtert-ブトキシドカリウム(KOtBu)などの試薬を用いて行うことができます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は塩素化キノンを生じる可能性がありますが、還元は塩素化インドールを生じることがあります 。

4. 科学研究における用途

6,7-ジクロロ-1H-インドール-2,3-ジオンは、いくつかの科学研究用途を持っています。

化学: これは、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、抗菌性や抗がん性を含む、その潜在的な生物活性について研究されています。

医学: 様々な疾患の治療薬としての可能性を探るための研究が進められています。

類似化合物との比較

類似化合物

3-オキシム-6,7-ジクロロ-1H-インドール-2,3-ジオン: この化合物は構造が似ていますが、3位にオキシム基が含まれています。

6,7-ジクロロ-2,3-ジヒドロ-1H-インドール-2,3-ジオン: この化合物は、6,7-ジクロロ-1H-インドール-2,3-ジオンの還元形です。

独自性

6,7-ジクロロ-1H-インドール-2,3-ジオンは、インドール環の特定の置換パターンにより、独特の化学的および生物学的特性を付与されます。 カルシウム活性化カリウムチャネルを活性化できることは、他のインドール誘導体とは異なる点です 。

生物活性

6,7-Dichloro-1H-indole-2,3-dione, also known as NS309, is a synthetic compound belonging to the indole family. It has garnered significant attention due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: CHClNO

- Molecular Weight: 216.02 g/mol

- CAS Number: 18711-12-1

6,7-Dichloro-1H-indole-2,3-dione primarily acts as an activator of calcium-activated potassium (K) channels, specifically the SK (small conductance) and IK (intermediate conductance) channels. This activation leads to increased cellular excitability and modulation of various signaling pathways:

- Target Channels: SK and IK Ca-activated K channels.

- Mode of Action: Enhances Ca sensitivity in these channels, which plays a crucial role in regulating vascular tone and neurotransmitter release .

Antimicrobial Properties

Research indicates that 6,7-dichloro-1H-indole-2,3-dione exhibits significant antimicrobial activity against various pathogens:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Candida albicans | Effective |

These findings suggest its potential application in treating bacterial and fungal infections .

Anticancer Properties

The compound has demonstrated promising anticancer activity across several cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) in:

- Breast Cancer Cells

- Colon Cancer Cells

- Lung Cancer Cells

The exact mechanisms by which 6,7-dichloro-1H-indole-2,3-dione induces cell death are still under investigation but may involve the inhibition of specific kinases and phosphatases that are critical for cancer cell survival .

Study 1: Activation of K Channels

A study highlighted the role of 6,7-dichloro-1H-indole-2,3-dione in enhancing cerebral blood flow by activating SK and IK channels in endothelial cells. The compound was shown to significantly increase blood flow in parenchymal arterioles by approximately 40%, indicating its potential for treating conditions related to impaired blood flow .

Study 2: Anticancer Efficacy

In vitro studies demonstrated that treatment with 6,7-dichloro-1H-indole-2,3-dione led to a marked decrease in viability of various cancer cell lines. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation .

Safety Profile

While the biological activities of 6,7-dichloro-1H-indole-2,3-dione are promising, safety assessments are essential. Preliminary data suggest that it may act as an irritant; therefore, appropriate handling procedures should be followed in laboratory settings .

特性

IUPAC Name |

6,7-dichloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXIILHWOQZVAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588487 | |

| Record name | 6,7-Dichloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18711-12-1 | |

| Record name | 6,7-Dichloroisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018711121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dichloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DICHLOROISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74ACJ5NG5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。